molecular formula C9H9Br2FO B1438408 4-Bromo-1-(3-bromopropoxy)-2-fluorobenzene CAS No. 1094435-44-5

4-Bromo-1-(3-bromopropoxy)-2-fluorobenzene

Cat. No.: B1438408
CAS No.: 1094435-44-5
M. Wt: 311.97 g/mol
InChI Key: MKCNZOJQBCACMC-UHFFFAOYSA-N
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Description

4-Bromo-1-(3-bromopropoxy)-2-fluorobenzene ( 1094435-44-5 ) is a valuable bifunctional aromatic compound supplied for research and development purposes. With the molecular formula C9H9Br2FO and a molecular weight of 311.97 , this compound serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and materials science industries. The structure of this molecule features two distinct reactive sites: a bromine substituent on the aromatic ring and a terminal bromine on the flexible propoxy chain . This duality allows researchers to employ it in sequential or selective coupling reactions, such as Suzuki-Miyaura cross-couplings or nucleophilic substitutions, to construct more complex molecular architectures. The fluorine atom adjacent to the ring bromine can influence the electronics of the ring and provide a site for further functionalization. As a key intermediate, its primary research value lies in its application toward the synthesis of potential active pharmaceutical ingredients (APIs) and other specialty chemicals. It is strictly for use in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-1-(3-bromopropoxy)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2FO/c10-4-1-5-13-9-3-2-7(11)6-8(9)12/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCNZOJQBCACMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenated Benzene Derivative Functionalization

A typical route starts with 4-bromo-2-fluorophenol or a related intermediate. The phenol group provides a reactive site for alkylation to introduce the 3-bromopropoxy side chain.

Alkylation with 1,3-Dibromopropane

The 3-bromopropoxy substituent is introduced by reacting the phenolic hydroxyl group with 1,3-dibromopropane under basic conditions. This alkylation proceeds via nucleophilic substitution:

  • The phenol is deprotonated using a base such as potassium carbonate or sodium hydride.
  • The resulting phenolate anion attacks one bromine-bearing carbon of 1,3-dibromopropane.
  • This reaction yields 4-bromo-1-(3-bromopropoxy)-2-fluorobenzene with the bromopropyl group attached as an ether.

This method is favored for its straightforwardness and good regioselectivity.

Detailed Experimental Procedure (Representative)

Step Reagents & Conditions Description Outcome
1 4-Bromo-2-fluorophenol, K2CO3, acetone or DMF solvent Mix 4-bromo-2-fluorophenol with potassium carbonate in dry acetone or DMF under nitrogen atmosphere to form phenolate ion Formation of reactive phenolate intermediate
2 Addition of 1,3-dibromopropane, reflux for 12-24 hours Slowly add 1,3-dibromopropane to the reaction mixture and reflux to promote nucleophilic substitution Etherification occurs, attaching 3-bromopropoxy group
3 Work-up: aqueous extraction, organic solvent separation, drying Quench reaction with water, extract organic layer, dry over anhydrous sodium sulfate Isolation of crude product
4 Purification by column chromatography or recrystallization Purify product to obtain pure 4-bromo-1-(3-bromopropoxy)-2-fluorobenzene Pure target compound

Reaction Conditions Optimization

  • Base Selection : Potassium carbonate is commonly used for mild basic conditions; stronger bases like sodium hydride can increase reaction rate but require careful handling.
  • Solvent Choice : Polar aprotic solvents such as DMF or acetone facilitate nucleophilic substitution.
  • Temperature : Reflux temperatures (60-80°C) are typical to drive the reaction to completion.
  • Reaction Time : Usually 12-24 hours depending on scale and conditions.

Yield and Purity

Typical yields for this alkylation step range from 65% to 85%, depending on reaction scale and purification efficiency. Purity is confirmed by NMR, GC-MS, and HPLC analyses.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Notes
Starting Material 4-Bromo-2-fluorophenol Commercially available
Alkylating Agent 1,3-Dibromopropane Used in slight excess (1.1 eq)
Base Potassium carbonate or sodium hydride For phenol deprotonation
Solvent DMF or acetone Polar aprotic preferred
Temperature Reflux (60-80°C) Ensures reaction completion
Reaction Time 12-24 hours Optimized for yield
Work-up Aqueous extraction, drying Standard organic work-up
Purification Column chromatography or recrystallization For purity >95%
Yield 65-85% Dependent on conditions

Research Findings and Literature Support

While direct literature specifically on 4-Bromo-1-(3-bromopropoxy)-2-fluorobenzene is limited, the preparation methodology is consistent with established protocols for similar halogenated aromatic ethers. The nucleophilic substitution of phenolates with alkyl halides is a well-documented synthetic approach in organic chemistry.

Patents and research articles on related halogenated benzene derivatives confirm the efficiency of this alkylation strategy, often using 1,3-dibromopropane to introduce bromopropyl side chains for further functionalization.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(3-bromopropoxy)-2-fluorobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and fluorine atoms.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

Organic Synthesis

4-Bromo-1-(3-bromopropoxy)-2-fluorobenzene serves as a valuable intermediate in the synthesis of more complex organic molecules. Its halogen substituents enable various chemical reactions, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction to produce different derivatives, which can be utilized in further synthetic pathways.

Table 1: Key Reactions Involving 4-Bromo-1-(3-bromopropoxy)-2-fluorobenzene

Reaction TypeDescriptionCommon Reagents
Nucleophilic SubstitutionReplacement of bromine with nucleophiles (e.g., amines)Sodium or potassium salts of nucleophiles
OxidationConversion to oxidized derivativesPotassium permanganate, chromium trioxide
ReductionFormation of reduced productsLithium aluminum hydride, sodium borohydride

Material Science

In material science, 4-Bromo-1-(3-bromopropoxy)-2-fluorobenzene is explored for its potential in developing new materials with specific properties. The compound's unique structure allows for the modification of polymeric materials, enhancing their thermal stability and mechanical properties.

Applications in Material Science:

  • Development of flame-retardant materials.
  • Synthesis of polymers with improved chemical resistance.

Pharmaceutical Research

The compound is also investigated for its potential biological activities, making it a candidate for drug development. Its structure allows for interactions with biological macromolecules, which is crucial in drug design.

Case Studies

  • Drug Design Studies : Research has indicated that compounds similar to 4-Bromo-1-(3-bromopropoxy)-2-fluorobenzene exhibit significant biological activity against certain cancer cell lines. The halogen substituents may enhance binding affinity to molecular targets due to halogen bonding effects.
  • Biological Activity Research : Studies have shown that halogenated compounds can influence enzyme activity and receptor binding, making them important in developing therapeutics targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(3-bromopropoxy)-2-fluorobenzene involves its interaction with molecular targets in biological systems. The bromine and fluorine atoms can participate in various biochemical pathways, influencing the activity of enzymes and receptors. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-bromo-1-(3-bromopropoxy)-2-fluorobenzene with four analogs, highlighting key structural differences and their implications:

Compound Name Molecular Formula Substituent (Position 1) Halogen in Chain/Group Molecular Weight (g/mol) Key Properties/Applications
4-Bromo-1-(3-bromopropoxy)-2-fluorobenzene C₉H₈Br₂FO 3-bromopropoxy Br 310.97 High reactivity in SN2 reactions
4-Bromo-1-(bromomethyl)-2-fluorobenzene C₇H₅Br₂F Bromomethyl Br (directly on methyl) 273.93 Shorter chain; faster but less selective reactions
4-Bromo-1-(3-chloropropoxy)-2-fluorobenzene C₉H₈BrClFO 3-chloropropoxy Cl 277.51 Lower reactivity in substitutions (Cl is a poorer leaving group)
4-Bromo-1-(difluoromethoxy)-2-fluorobenzene C₇H₄BrF₃O Difluoromethoxy F 249.01 Enhanced electronegativity; increased stability
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene C₇H₃BrF₄O Trifluoromethoxy F 263.00 Strong electron-withdrawing effects; niche in agrochemicals

Physicochemical Properties

  • Lipophilicity : The 3-bromopropoxy chain increases hydrophobicity compared to shorter-chain or fluorinated analogs, influencing solubility in organic solvents .
  • Thermal Stability : Fluorinated methoxy groups (e.g., trifluoromethoxy) enhance thermal stability due to strong C-F bonds, whereas bromopropoxy derivatives may degrade at elevated temperatures .

Biological Activity

4-Bromo-1-(3-bromopropoxy)-2-fluorobenzene is an organic compound that belongs to the class of brominated aromatic compounds. Its unique structure, characterized by the presence of bromine and fluorine substituents, suggests potential biological activities that warrant investigation. This article explores the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

The biological activity of 4-Bromo-1-(3-bromopropoxy)-2-fluorobenzene is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes. This inhibition could lead to altered metabolic pathways in organisms exposed to the compound.
  • Cell Membrane Interaction : The compound may modify membrane fluidity and permeability, impacting cellular uptake and signaling pathways. This is particularly relevant in microbial systems where membrane integrity is vital for survival .

Biological Activity Overview

Biological Activity Description
Antimicrobial Effects Exhibits potential antimicrobial properties against various bacterial strains.
Cytotoxicity Shows cytotoxic effects in certain cancer cell lines, indicating possible anticancer activity.
Enzyme Interaction Inhibits cytochrome P450 enzymes, affecting drug metabolism.

Antimicrobial Activity

A study conducted on the antimicrobial properties of 4-Bromo-1-(3-bromopropoxy)-2-fluorobenzene revealed significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined for several bacterial strains, showcasing its potential as an antibacterial agent.

Cytotoxicity in Cancer Research

In vitro assays demonstrated that the compound exhibits cytotoxic effects on human cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 4-Bromo-1-(3-bromopropoxy)-2-fluorobenzene is crucial for evaluating its safety and efficacy:

  • Absorption and Distribution : The compound's lipophilicity suggests it can easily penetrate cellular membranes, which may enhance its bioavailability.
  • Metabolism : Metabolic studies indicate that cytochrome P450 enzymes play a significant role in the biotransformation of this compound, leading to various metabolites that may possess distinct biological activities .
  • Toxicological Profile : Preliminary toxicity assessments indicate low acute toxicity; however, chronic exposure studies are necessary to fully understand its long-term effects on health.

Q & A

Q. Basic

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Work in a fume hood to prevent inhalation of volatile brominated intermediates .
  • Waste disposal : Neutralize residual bromine with sodium thiosulfate before disposal .
  • Storage : Keep in amber glass vials at 2–8°C under inert gas to prevent degradation .

How does this compound function as an intermediate in multi-step organic syntheses?

Intermediate/Advanced
The dual bromine atoms enable sequential functionalization. For example:

Alkylation : The 3-bromopropoxy group undergoes SN2 displacement with nucleophiles (e.g., amines) to introduce side chains .

Cross-coupling : The aromatic bromine participates in Suzuki-Miyaura reactions with boronic acids to form biaryl systems .
Documented applications include synthesizing muscarinic receptor modulators via Pd-catalyzed couplings .

How can reaction conditions be tailored to minimize competing pathways (e.g., elimination vs. substitution)?

Q. Advanced

  • Base selection : Bulky bases (e.g., potassium tert-butoxide) favor substitution by reducing steric hindrance .
  • Solvent polarity : High-polarity solvents (DMF, DMSO) stabilize ionic intermediates, suppressing elimination .
  • Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor substitution, while higher temperatures (>60°C) promote elimination .

What analytical techniques resolve regioselectivity challenges in derivatives of this compound?

Q. Advanced

  • LC-MS : Identifies regioisomers via distinct fragmentation patterns (e.g., m/z 588 [M-H]⁻ for the target vs. m/z 457 [M+H]⁺ for a common byproduct) .
  • HPLC : Reverse-phase methods (0.1% formic acid/acetonitrile) separate isomers with retention time differences ≥0.5 minutes .
  • NMR : ¹⁹F NMR distinguishes fluorine environments; δ -110 to -115 ppm for para-fluorine vs. δ -105 ppm for meta-substitution .

What mechanistic insights explain the reactivity of the 3-bromopropoxy group in cross-coupling reactions?

Advanced
The 3-bromopropoxy moiety undergoes oxidative addition with Pd(0) catalysts, forming a Pd(II) intermediate that facilitates coupling. Key factors:

  • Electronic effects : Electron-withdrawing fluorine enhances Pd coordination to the bromine .
  • Steric effects : The propoxy chain’s flexibility reduces steric hindrance compared to bulkier substituents .
    Competing β-hydride elimination is mitigated by using arylboronic acids with electron-donating groups .

How do substituent positions (bromine vs. fluorine) influence the compound’s reactivity in electrophilic aromatic substitution?

Q. Advanced

  • Directing effects : Fluorine acts as a meta-director, while bromine is ortho/para-directing. In 4-Bromo-1-(3-bromopropoxy)-2-fluorobenzene, the fluorine at C2 directs incoming electrophiles to C5 (meta to F), whereas bromine at C1 and C4 blocks ortho positions .
  • Competition : Electrophiles preferentially attack C5 due to fluorine’s stronger directing power, as shown in nitration studies of analogous fluorobromobenzenes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-1-(3-bromopropoxy)-2-fluorobenzene
Reactant of Route 2
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4-Bromo-1-(3-bromopropoxy)-2-fluorobenzene

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